molecular formula C16H18N2O3 B12157403 (Z)-3-((4-ethylpiperazin-1-yl)methylene)chroman-2,4-dione

(Z)-3-((4-ethylpiperazin-1-yl)methylene)chroman-2,4-dione

Cat. No.: B12157403
M. Wt: 286.33 g/mol
InChI Key: FKSKYRKQMUOVRY-QBFSEMIESA-N
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Description

2H-1-Benzopyran-2,4(3H)-dione, 3-[(4-ethyl-1-piperazinyl)methylene]- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a heterocyclic pyran ring. This specific compound is characterized by the presence of a piperazine moiety, which is a common structural motif in medicinal chemistry due to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2,4(3H)-dione, 3-[(4-ethyl-1-piperazinyl)methylene]- typically involves the condensation of a benzopyran derivative with a piperazine derivative. One common method involves the reaction of 2H-1-benzopyran-2,4(3H)-dione with 4-ethylpiperazine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2,4(3H)-dione, 3-[(4-ethyl-1-piperazinyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

2H-1-Benzopyran-2,4(3H)-dione, 3-[(4-ethyl-1-piperazinyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is known to enhance pharmacological activity.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2,4(3H)-dione, 3-[(4-ethyl-1-piperazinyl)methylene]- involves its interaction with various molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzopyran core can interact with enzymes and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one: A simpler benzopyran derivative without the piperazine moiety.

    4H-1-Benzopyran-4-one: Another benzopyran derivative with different substitution patterns.

    Coumarin: A naturally occurring benzopyran derivative with known anticoagulant properties.

Uniqueness

2H-1-Benzopyran-2,4(3H)-dione, 3-[(4-ethyl-1-piperazinyl)methylene]- is unique due to the presence of the piperazine moiety, which imparts distinct pharmacological properties. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

(3Z)-3-[(4-ethylpiperazin-1-yl)methylidene]chromene-2,4-dione

InChI

InChI=1S/C16H18N2O3/c1-2-17-7-9-18(10-8-17)11-13-15(19)12-5-3-4-6-14(12)21-16(13)20/h3-6,11H,2,7-10H2,1H3/b13-11-

InChI Key

FKSKYRKQMUOVRY-QBFSEMIESA-N

Isomeric SMILES

CCN1CCN(CC1)/C=C\2/C(=O)C3=CC=CC=C3OC2=O

Canonical SMILES

CCN1CCN(CC1)C=C2C(=O)C3=CC=CC=C3OC2=O

Origin of Product

United States

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